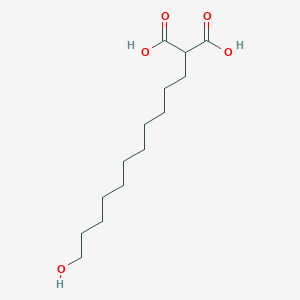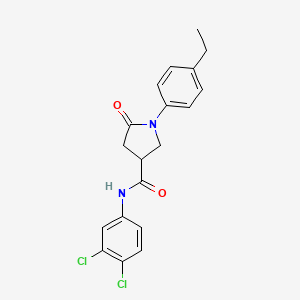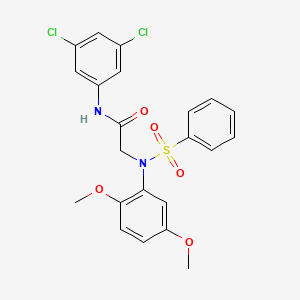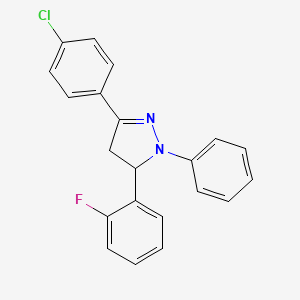
(11-hydroxyundecyl)malonic acid
Overview
Description
(11-hydroxyundecyl)malonic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a long-chain fatty acid derivative that is synthesized through a multi-step process involving the use of different reagents and catalysts.
Mechanism of Action
The mechanism of action of (11-hydroxyundecyl)malonic acid is not well understood. However, it is believed that the long-chain fatty acid derivative interacts with the cell membrane, leading to changes in its structure and function. This interaction may affect the permeability of the membrane, alter the activity of membrane-bound enzymes, and modulate the signaling pathways within the cell.
Biochemical and Physiological Effects:
(11-hydroxyundecyl)malonic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell proliferation, promote cell adhesion, and enhance cell migration. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (11-hydroxyundecyl)malonic acid in lab experiments is its versatility. It can be easily modified to obtain different derivatives, making it suitable for use in various applications. Moreover, it exhibits excellent solubility in different solvents, making it easy to handle and process.
However, there are also some limitations associated with the use of (11-hydroxyundecyl)malonic acid in lab experiments. One of the major limitations is its high cost, which may limit its use in large-scale applications. Additionally, its long-chain structure may limit its ability to penetrate cell membranes, making it less effective in some applications.
Future Directions
There are several future directions for research on (11-hydroxyundecyl)malonic acid. One of the major areas of research is in the development of new materials with improved properties. Researchers are exploring different modifications of (11-hydroxyundecyl)malonic acid to obtain derivatives with enhanced properties, such as improved biocompatibility, higher thermal stability, and better mechanical properties.
Another area of research is in the development of new antimicrobial agents. Researchers are exploring the antibacterial and antifungal properties of (11-hydroxyundecyl)malonic acid to develop new agents that can be used to treat various infections.
Conclusion:
In conclusion, (11-hydroxyundecyl)malonic acid is a chemical compound that has shown great potential in various fields, including materials science, surfactants, and antimicrobial agents. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives in different applications.
Scientific Research Applications
(11-hydroxyundecyl)malonic acid has been extensively studied for its potential applications in different fields. One of the major areas of research is in the development of new materials. It has been used as a precursor for the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. These polymers have shown promising properties, such as high tensile strength, good thermal stability, and excellent biocompatibility, making them suitable for use in different applications, including biomedical engineering, drug delivery, and tissue engineering.
Another area of research is in the field of surfactants. (11-hydroxyundecyl)malonic acid has been found to exhibit excellent surface-active properties, making it a potential candidate for use as a surfactant in various applications, such as emulsification, detergency, and wetting.
properties
IUPAC Name |
2-(11-hydroxyundecyl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c15-11-9-7-5-3-1-2-4-6-8-10-12(13(16)17)14(18)19/h12,15H,1-11H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTODYIISRPSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(=O)O)C(=O)O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11-Hydroxyundecyl)propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)


![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
![N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4956596.png)

![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)

![5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4956620.png)


![1-(hydroxymethyl)-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4956651.png)